Phoslactomycin B
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Overview
Description
2H-Pyran-2-one, 6-(3-(2-aminoethyl)-10-cyclohexyl-3,6-dihydroxy-4-(phosphonooxy)-1,7,9-decatrienyl)-5-ethyl-5,6-dihydro- is a complex organic compound that belongs to the class of pyran derivatives. Pyran derivatives are known for their diverse biological and pharmaceutical properties, including anti-inflammatory, anti-microbial, and anti-tumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one derivatives typically involves multicomponent reactions (MCRs) due to their high efficiency and atom economy. One common method involves the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods
Industrial production methods for 2H-Pyran-2-one derivatives often involve large-scale multicomponent reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the functional groups attached to the pyran ring.
Substitution: Substitution reactions are common, where different substituents can be introduced to the pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce hydroxylated derivatives, while substitution reactions can introduce various functional groups to the pyran ring .
Scientific Research Applications
2H-Pyran-2-one derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and signaling molecules.
Medicine: Investigated for their anti-inflammatory, anti-microbial, and anti-tumor properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one derivatives involves their interaction with various molecular targets and pathways. These compounds can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors to exert their biological effects. The exact mechanism depends on the specific structure and functional groups of the derivative .
Comparison with Similar Compounds
2H-Pyran-2-one derivatives can be compared with other similar compounds such as:
2H-Chromenes: These compounds are more stable due to the fusion of the pyran ring with an aromatic ring.
Coumarins: Known for their anticoagulant properties, coumarins share a similar pyran structure but with different functional groups.
Pyrido[2,3-d]pyrimidines: These compounds exhibit a wide range of biological activities and are structurally similar to pyran derivatives .
Properties
CAS No. |
122856-26-2 |
---|---|
Molecular Formula |
C25H40NO8P |
Molecular Weight |
513.6 g/mol |
IUPAC Name |
[(1E,7E,9E)-3-(2-aminoethyl)-10-cyclohexyl-1-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-3,6-dihydroxydeca-1,7,9-trien-4-yl] dihydrogen phosphate |
InChI |
InChI=1S/C25H40NO8P/c1-2-20-12-13-24(28)33-22(20)14-15-25(29,16-17-26)23(34-35(30,31)32)18-21(27)11-7-6-10-19-8-4-3-5-9-19/h6-7,10-15,19-23,27,29H,2-5,8-9,16-18,26H2,1H3,(H2,30,31,32)/b10-6+,11-7+,15-14+ |
InChI Key |
GAIPQMSJLNWRGC-VYTJGNNZSA-N |
SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCCC2)O)OP(=O)(O)O)O |
Isomeric SMILES |
CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCCC2)O)OP(=O)(O)O)O |
Canonical SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCCC2)O)OP(=O)(O)O)O |
Key on ui other cas no. |
124123-09-7 |
Synonyms |
phoslactomycin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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